

# Metampicillin: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: Metampicillin

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## Introduction

**Metampicillin** is a semi-synthetic derivative of ampicillin, belonging to the  $\beta$ -lactam class of antibiotics. It is formed by the reaction of ampicillin with formaldehyde and has been used in human and veterinary medicine.[1] **Metampicillin** acts as a prodrug, hydrolyzing in aqueous and acidic environments to release the active compound, ampicillin.[2][3] This guide provides a comprehensive overview of the chemical structure and synthesis of **Metampicillin**, intended for researchers and professionals in drug development.

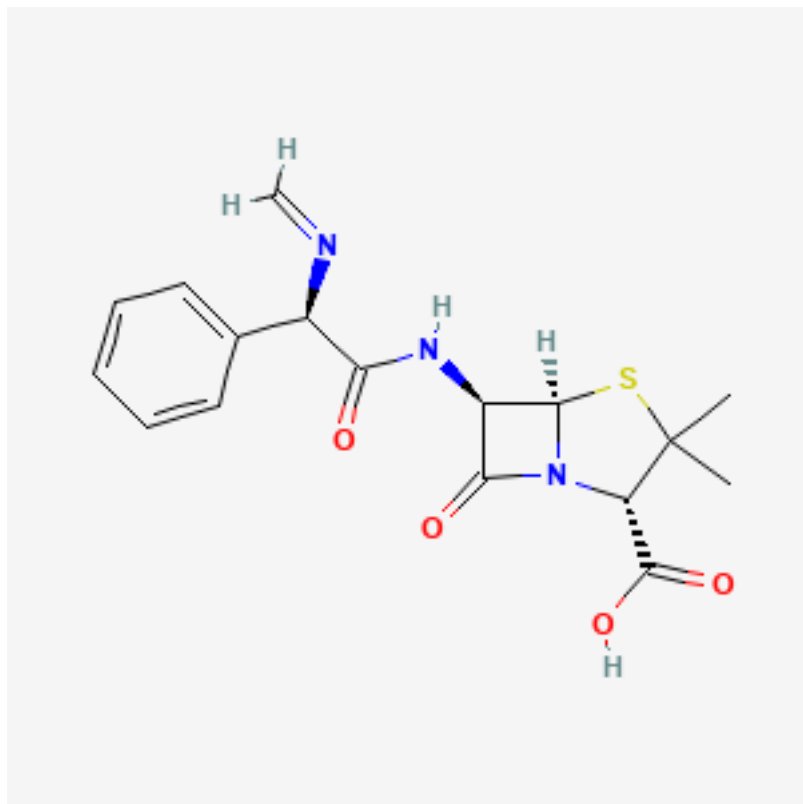
## Chemical Structure

For a considerable time, the precise chemical structure of **Metampicillin** was a subject of debate. However, recent spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have elucidated that **Metampicillin** exists as a cyclic aminal.[1] This structure is formed through the condensation of the primary amino group of the ampicillin side chain with formaldehyde.

The IUPAC name for **Metampicillin** is (2S,5R,6R)-3,3-dimethyl-6-[[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid].[4]

## 2D and 3D Representations

2D Structure:



SMILES: CC1(NC(=O)C(=O)N1C(=O)O)C(=O)N=Cc2ccccc2

## Physicochemical Properties

A summary of the key physicochemical properties of **Metampicillin** is presented in the table below.

Property	Value	Reference
Molecular Formula	C17H19N3O4S	[4]
Molecular Weight	361.4 g/mol	[4]
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-6- [[[(2R)-2-(methylideneamino)-2- phenylacetyl]amino]-7-oxo-4- thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid	[4]
CAS Number	6489-97-0	[4]

## Synthesis of Metampicillin

The synthesis of **Metampicillin** involves the reaction of ampicillin with formaldehyde in an aqueous solution.[1] The primary amino group of ampicillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate, which then cyclizes to the more stable cyclic aminal structure of **Metampicillin**.

## Experimental Protocol

The following protocol is adapted from the method described by Reinbold et al. (2020).[1]

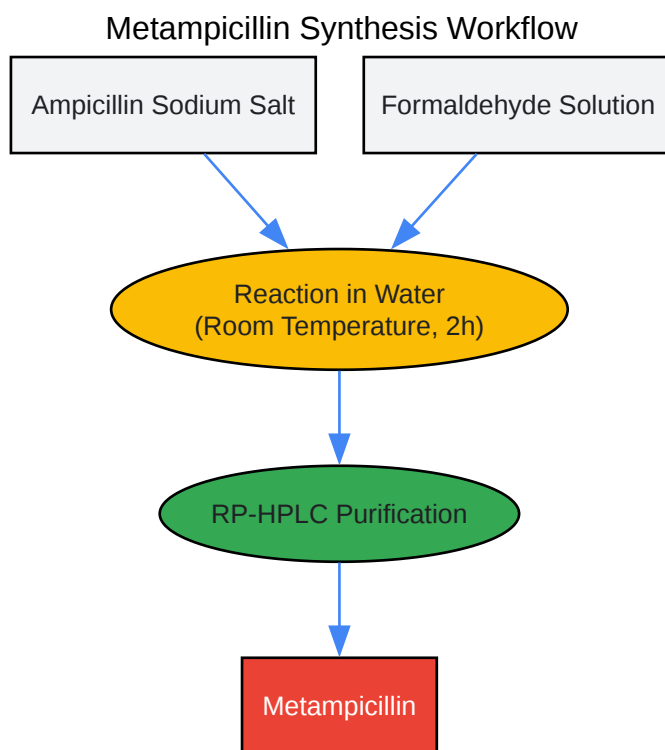
Materials:

- Ampicillin sodium salt
- Paraformaldehyde
- Deionized water
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)

Procedure:

- Preparation of Formaldehyde Solution: An aqueous solution of formaldehyde (e.g., 1 M) is prepared by suspending paraformaldehyde in deionized water and heating gently until a clear solution is obtained.
- Reaction: Ampicillin sodium salt is dissolved in deionized water. A molar excess (e.g., 10 equivalents) of the formaldehyde solution is added to the ampicillin solution.
- Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).
- Purification: The reaction mixture is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
  - Column: A C18 column (e.g., ACE5 C18, 100 x 21.2 mm) is used.
  - Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is employed. A typical gradient might be from 2% to 60% acetonitrile over 12 minutes.
  - Detection: The elution of the product can be monitored using a UV detector.
- Isolation: The fraction containing **Metampicillin** is collected and lyophilized to yield the final product as a solid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Metampicillin**.

## Physicochemical Data

### Stability

**Metampicillin** is known to be unstable in aqueous solutions, particularly under acidic conditions, where it readily hydrolyzes back to ampicillin and formaldehyde.[2][3] It exhibits greater stability in neutral media and in human serum, though hydrolysis can still occur.[3] Quantitative data on the half-life of **Metampicillin** at various pH values is not extensively available in the literature.

Condition	Stability	Reference
Acidic (e.g., stomach)	Rapid hydrolysis	[3]
Neutral	Less rapid hydrolysis	[3]
Human Serum	Incomplete hydrolysis	[3]

## Solubility

The solubility of **Metampicillin** has not been extensively reported in the literature. The lyophilized product, as described by Reinbold et al. (2020), was found to be insoluble in deuterium oxide (D<sub>2</sub>O).[1] Further quantitative solubility data in common solvents is not readily available.

Solvent	Solubility	Reference
Water (D <sub>2</sub> O)	Insoluble (after lyophilization)	[1]
DMSO	Data not available	
Ethanol	Data not available	

## Antibacterial Activity

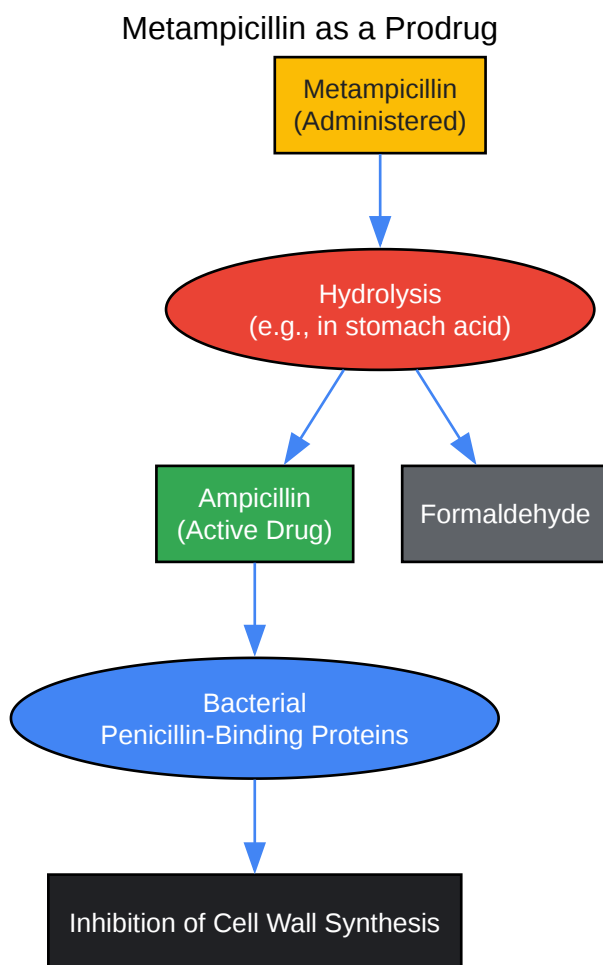
**Metampicillin**'s antibacterial activity is attributed to its in vivo hydrolysis to ampicillin.[2] Therefore, its spectrum of activity is similar to that of ampicillin, encompassing a range of Gram-positive and some Gram-negative bacteria.[5] It is generally inactive against penicillinase-producing bacteria.[5]

## Minimum Inhibitory Concentrations (MICs)

As **Metampicillin** is a prodrug of ampicillin, the MIC values are often reported for ampicillin. The following table provides representative MIC values for ampicillin against common bacterial strains. It is expected that the in vivo efficacy of **Metampicillin** would be comparable, dependent on the rate and extent of its conversion to ampicillin.

Bacterial Strain	MIC of Ampicillin (µg/mL)	Reference
Staphylococcus aureus (penicillin-susceptible)	0.25 - 1	[6]
Escherichia coli (penicillin-susceptible)	2 - 8	[7]
Streptococcus pneumoniae (penicillin-susceptible)	≤ 0.06	[8]
Pseudomonas aeruginosa	Generally resistant (>16)	[9]

## Logical Relationship of Metampicillin as a Prodrug



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Caption: The activation pathway of **Metampicillin** to its active form.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **Metampicillin**. The recent elucidation of its cyclic aminal structure provides a more accurate understanding of this antibiotic. The provided synthesis protocol offers a clear pathway for its laboratory preparation. While quantitative data on its stability and solubility are not extensively documented, its action as a prodrug of ampicillin is well-established, defining its antibacterial profile. Further research to quantify its physicochemical properties would be beneficial for its potential future applications in drug delivery and formulation development.

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